molecular formula C9H11ClO2 B1279993 1-(2-Chloroethoxy)-3-methoxybenzene CAS No. 102877-31-6

1-(2-Chloroethoxy)-3-methoxybenzene

Cat. No. B1279993
CAS RN: 102877-31-6
M. Wt: 186.63 g/mol
InChI Key: MZITZAORZBGNDH-UHFFFAOYSA-N
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Description

“1-(2-Chloroethoxy)-3-methoxybenzene” is a synthetic organic compound . It does not occur naturally and is used primarily as the starting compound in the production of polysulfide elastomers, and as a solvent .


Synthesis Analysis

The synthesis of “1-(2-Chloroethoxy)-3-methoxybenzene” involves a reaction between 1,4-dimethoxybenzene and ethylene chlorohydrin. Another method involves using diglycol as the raw material to react with metaboric acid anhydride with the existence of solvent to obtain an intermediate metaboric acid tri-(2-chloroethyl-1-radical)-ethyl ester .


Molecular Structure Analysis

The molecular formula of “1-(2-Chloroethoxy)-3-methoxybenzene” is C5H11ClO2 . Its average mass is 138.593 Da and its monoisotopic mass is 138.044754 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Chloroethoxy)-3-methoxybenzene” include a density of 1.0±0.1 g/cm3, a boiling point of 156.0±15.0 °C at 760 mmHg, and a flash point of 44.8±15.6 °C . It also has a molar refractivity of 33.6±0.3 cm3 .

Safety and Hazards

“1-(2-Chloroethoxy)-3-methoxybenzene” is considered hazardous. It is combustible and causes skin irritation and serious eye damage . It is fatal if swallowed, in contact with skin, or inhaled .

properties

IUPAC Name

1-(2-chloroethoxy)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZITZAORZBGNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30486090
Record name 1-(2-CHLOROETHOXY)-3-METHOXYBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethoxy)-3-methoxybenzene

CAS RN

102877-31-6
Record name 1-(2-CHLOROETHOXY)-3-METHOXYBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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